molecular formula C7H14ClF2N B2489798 (2,2-Difluorocyclohexyl)methanamine hydrochloride CAS No. 1780923-10-5

(2,2-Difluorocyclohexyl)methanamine hydrochloride

Cat. No.: B2489798
CAS No.: 1780923-10-5
M. Wt: 185.64
InChI Key: CKYLHKNEFAMPOL-UHFFFAOYSA-N
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Description

(2,2-Difluorocyclohexyl)methanamine hydrochloride is an organic compound with the molecular formula C7H14ClF2N. This compound is characterized by the presence of a cyclohexyl ring substituted with two fluorine atoms at the 2-position and an amine group attached to a methylene bridge. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Difluorocyclohexyl)methanamine hydrochloride typically involves the following steps:

    Amination: The resulting difluorocyclohexane is then subjected to amination, where an amine group is introduced. This can be done using ammonia or primary amines under high pressure and temperature.

    Formation of Hydrochloride Salt: The final step involves converting the free amine into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles like halides or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, thiols, polar aprotic solvents.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, secondary amines.

    Substitution: Halogenated or thiolated derivatives.

Scientific Research Applications

(2,2-Difluorocyclohexyl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including potential use as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of (2,2-Difluorocyclohexyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, potentially leading to inhibition or activation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • (4,4-Difluorocyclohexyl)methanamine hydrochloride
  • (2,2-Difluorocycloheptyl)methanamine hydrochloride
  • (3,3-Difluorocyclohexyl)methanamine hydrochloride

Comparison:

  • Structural Differences: The position and number of fluorine atoms on the cyclohexyl ring can significantly influence the compound’s chemical and physical properties.
  • Reactivity: Differences in reactivity can arise due to the electronic effects of fluorine atoms and the steric hindrance in the cyclohexyl ring.
  • Applications: While all these compounds may share similar applications, specific properties such as solubility, stability, and bioactivity can vary, making each compound unique for particular uses.

Properties

IUPAC Name

(2,2-difluorocyclohexyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2N.ClH/c8-7(9)4-2-1-3-6(7)5-10;/h6H,1-5,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYLHKNEFAMPOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CN)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780923-10-5
Record name (2,2-difluorocyclohexyl)methanamine hydrochloride
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